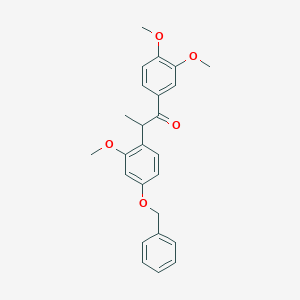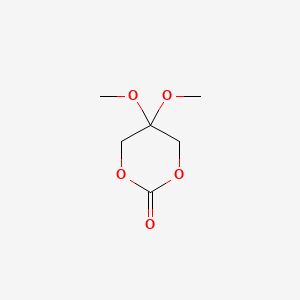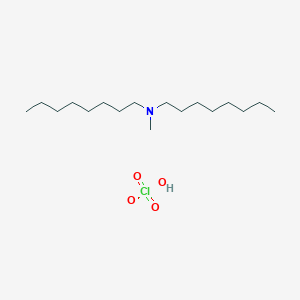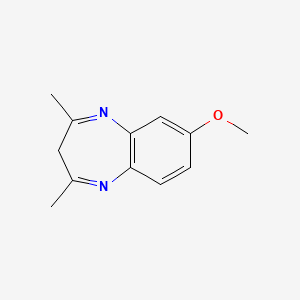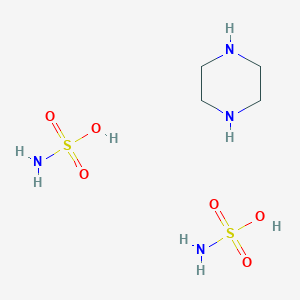
Sulfamic acid--piperazine (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamic acid–piperazine (2/1) is a compound formed by the combination of sulfamic acid and piperazine in a 2:1 ratio. Sulfamic acid, also known as amidosulfuric acid, is a strong inorganic acid with the chemical formula H₃NSO₃. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two compounds results in a unique compound with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sulfamic acid–piperazine (2/1) involves the reaction of sulfamic acid with piperazine. One common method is to dissolve sulfamic acid in water and then add piperazine to the solution. The reaction is typically carried out at room temperature, and the resulting product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of sulfamic acid–piperazine (2/1) can be scaled up by using larger reaction vessels and automated processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and microwave-assisted synthesis can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfamic acid–piperazine (2/1) undergoes various types of chemical reactions, including:
Oxidation: Sulfamic acid can be oxidized in the presence of chlorine, bromine, and chlorates to produce sulfuric acid.
Hydrolysis: Aqueous solutions of sulfamic acid hydrolyze to form ammonium hydrogen sulfate.
Substitution: Piperazine can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chlorine, bromine, and chlorates are commonly used oxidizing agents for sulfamic acid.
Hydrolysis Conditions: Hydrolysis of sulfamic acid is dependent on concentration, pH, and temperature.
Substitution Reagents: Acyl reagents (chlorides, anhydrides) and Michael acceptors (activated alkenes, alkynes) are used for substitution reactions involving piperazine.
Major Products Formed
Sulfuric Acid: Formed from the oxidation of sulfamic acid.
Ammonium Hydrogen Sulfate: Formed from the hydrolysis of sulfamic acid.
Piperazine Derivatives: Formed from substitution reactions involving piperazine.
Wissenschaftliche Forschungsanwendungen
Sulfamic acid–piperazine (2/1) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of sulfamic acid–piperazine (2/1) involves the interaction of its components with various molecular targets. Sulfamic acid acts as a strong acid, participating in acid-base reactions and hydrolysis. Piperazine, on the other hand, binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This dual action makes the compound effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(propylsulfonyl) piperazine-N-sulfamic acid: A similar compound that is used as a recyclable catalyst in organic synthesis.
Piperazine Derivatives: Various substituted piperazines that are used in pharmaceuticals and other applications.
Uniqueness
Sulfamic acid–piperazine (2/1) is unique due to its combination of a strong inorganic acid and an organic compound with distinct biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it useful in diverse scientific and industrial applications.
Eigenschaften
CAS-Nummer |
664302-62-9 |
|---|---|
Molekularformel |
C4H16N4O6S2 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
piperazine;sulfamic acid |
InChI |
InChI=1S/C4H10N2.2H3NO3S/c1-2-6-4-3-5-1;2*1-5(2,3)4/h5-6H,1-4H2;2*(H3,1,2,3,4) |
InChI-Schlüssel |
AIMCLSSQFVUVTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN1.NS(=O)(=O)O.NS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


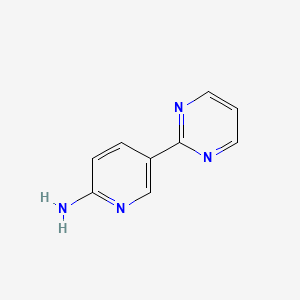

![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)
![2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12541090.png)
![1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene](/img/structure/B12541099.png)
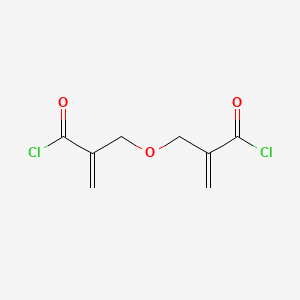
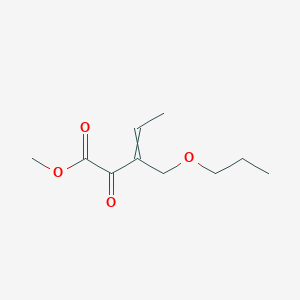

![Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12541122.png)
